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Introduction: A Versatile Building Block in Modern
Synthesis
5-Formyl-3-methoxyphenylboronic acid, registered under CAS Number 1451392-09-8, is a

highly functionalized organoboron compound that has emerged as a valuable reagent in

synthetic chemistry.[1][2][3] Its unique trifunctional structure—featuring a boronic acid, a

benzaldehyde, and a methoxy group—positions it as a strategic building block for the

construction of complex molecular architectures. This guide provides a comprehensive

overview of its chemical properties, synthesis, safe handling, and critical applications, with a

particular focus on its role in palladium-catalyzed cross-coupling reactions, a cornerstone of

modern drug discovery and materials science.

The presence of the boronic acid moiety makes it an ideal participant in the Nobel Prize-

winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with

exceptional efficiency and functional group tolerance.[4][5] Simultaneously, the aldehyde group

offers a reactive handle for a multitude of subsequent transformations, such as reductive

amination, oxidation, reduction, and olefination. The methoxy group, an electron-donating

substituent, modulates the electronic properties of the aromatic ring, influencing its reactivity in

coupling and other reactions. This combination of functionalities in a single, stable molecule
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allows for streamlined and convergent synthetic strategies, making it a prized intermediate in

the synthesis of pharmaceuticals and advanced materials.

Physicochemical and Structural Characteristics
The authoritative identification of this compound is crucial for reproducible research. It is often

listed under the synonymous IUPAC name, (3-Formyl-5-methoxyphenyl)boronic acid.

Property Value Source

CAS Number 1451392-09-8 [1][2][3]

Molecular Formula C₈H₉BO₄ [3]

Molecular Weight 179.97 g/mol [3]

Appearance
Typically an off-white to white

solid or powder
[6]

Melting Point

109-113 °C (for the related

isomer 3-Formylphenylboronic

acid)

[6]

Purity
Commercially available with

≥95% purity
[6]

Note: Specific experimental data such as melting point and solubility for this exact CAS number

can vary between suppliers and batches. The provided melting point is for a closely related

isomer and should be considered an estimate.

Core Synthesis Strategies
The preparation of 5-Formyl-3-methoxyphenylboronic acid can be approached from two

primary retrosynthetic pathways: the formylation of a pre-existing boronic acid or the borylation

of a functionalized aryl halide.

Borylation of an Aryl Halide Precursor
A prevalent and reliable method for synthesizing arylboronic acids involves the metal-halogen

exchange of an aryl halide followed by quenching with a borate ester.[7] For this specific target,
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the logical starting material is 3-Bromo-5-methoxybenzaldehyde.

The general workflow is as follows:

Lithiation/Grignard Formation: The aryl bromide is treated with a strong organometallic base,

typically n-butyllithium (n-BuLi) at very low temperatures (-78 °C) or with magnesium metal to

form the corresponding Grignard reagent. This step generates a highly nucleophilic aryl

anion.

Borylation: The organometallic intermediate is then reacted with a trialkyl borate, such as

trimethyl borate (B(OMe)₃) or triisopropyl borate (B(O-iPr)₃). The nucleophilic aryl group

attacks the electrophilic boron atom.

Hydrolysis: The resulting boronate ester is carefully hydrolyzed under acidic aqueous

conditions (e.g., with HCl) to yield the final boronic acid product.

3-Bromo-5-methoxybenzaldehyde

1. n-BuLi or Mg
2. B(OR)₃

Boronate Ester Intermediate

H₃O⁺ (Acidic Hydrolysis)

5-Formyl-3-methoxyphenylboronic Acid
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Caption: Borylation of an Aryl Halide Precursor.

Rieche Formylation of a Boronic Acid Precursor
An alternative strategy involves introducing the formyl group onto a pre-existing boronic acid.

The Rieche formylation is an effective method for this transformation, utilizing dichloromethyl

methyl ether (Cl₂CHOCH₃) and a Lewis acid catalyst like titanium tetrachloride (TiCl₄) or

iron(III) chloride (FeCl₃).[8]

This method leverages the electrophilic aromatic substitution mechanism. The methoxy group

on the precursor, 3-methoxyphenylboronic acid, is an ortho-, para-director. Formylation is

directed to the position activated by the methoxy group and ortho to the boronic acid.

Experimental Protocol: Rieche Formylation[8]

Setup: A solution of 3-methoxyphenylboronic acid (1.0 mmol) in dry dichloromethane (DCM,

15 mL) is prepared in a flame-dried flask under an inert atmosphere (Argon or Nitrogen) and

cooled to 0 °C in an ice bath.

Lewis Acid Addition: A Lewis acid such as TiCl₄ (1.8 eq., 1.8 mmol) is added slowly to the

stirring solution.

Formylating Agent Addition: Dichloromethyl methyl ether (1.1 eq., 1.1 mmol) is added

dropwise to the reaction mixture.

Reaction: The mixture is stirred at 0 °C for approximately 3 hours, with progress monitored

by Thin Layer Chromatography (TLC).

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of ice-

cold water or dilute HCl.

Workup: The mixture is transferred to a separatory funnel and extracted with DCM. The

combined organic layers are washed with brine, dried over anhydrous sodium sulfate

(Na₂SO₄), filtered, and concentrated under reduced pressure.

Purification: The resulting crude product is purified by silica gel flash chromatography to yield

the pure 5-Formyl-3-methoxyphenylboronic acid.
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Key Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The paramount application of 5-Formyl-3-methoxyphenylboronic acid is its role as a

nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed

reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds,

enabling the synthesis of biaryl and styrenyl compounds.[9]

Mechanism of Action
The reaction proceeds through a well-established catalytic cycle involving three key steps:[9]

Oxidative Addition: A low-valent Palladium(0) catalyst, often generated in situ, inserts into the

carbon-halide bond of an aryl or vinyl halide (Ar-X), forming a Pd(II) complex.

Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a

more nucleophilic boronate species. This species then transfers its organic group (the 5-

formyl-3-methoxyphenyl moiety) to the Pd(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are

eliminated from the metal center, forming the new C-C bond of the biaryl product and

regenerating the active Pd(0) catalyst, which re-enters the cycle.
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Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

General Experimental Protocol: Suzuki-Miyaura
Coupling
The following is a representative procedure for coupling 5-Formyl-3-methoxyphenylboronic
acid with an aryl bromide.

Reagent Preparation: To a reaction vessel, add the aryl bromide (1.0 eq.), 5-Formyl-3-
methoxyphenylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0

eq.).

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a

combination of a palladium source like Pd(OAc)₂ and a phosphine ligand.
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Solvent and Degassing: Add a suitable solvent system, often a mixture like 1,4-

dioxane/water or toluene/ethanol/water.[2] The mixture must be thoroughly degassed by

bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove oxygen, which

can deactivate the catalyst.

Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until the

reaction is complete, as monitored by TLC or LC-MS.

Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl

acetate. Wash the organic phase sequentially with water and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the

solvent. The crude product is then purified, typically by column chromatography on silica gel,

to yield the desired biaryl product.

Safe Handling and Storage
As with all chemical reagents, proper handling of 5-Formyl-3-methoxyphenylboronic acid is

essential for laboratory safety.

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and

chemical-resistant gloves.

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust.[9] Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-

term stability, refrigeration (2-8 °C) under an inert atmosphere is recommended.[9] Boronic

acids can be sensitive to moisture and air.

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.

Conclusion
5-Formyl-3-methoxyphenylboronic acid (CAS 1451392-09-8) is a powerful and versatile

building block for organic synthesis. Its ability to participate in robust C-C bond-forming

reactions like the Suzuki-Miyaura coupling, combined with the synthetic potential of its
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aldehyde functionality, makes it an invaluable tool for researchers in medicinal chemistry and

materials science. Understanding its properties, synthesis, and reaction mechanisms allows

chemists to design more efficient and innovative pathways to complex target molecules,

accelerating the pace of discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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